ALDH3A1 Inhibitory Activity: Para-Pyrrolidine Derivative vs. Morpholine Analog
In a standardized ALDH3A1-mediated benzaldehyde oxidation spectrophotometric assay, 4-(pyrrolidin-1-ylmethyl)benzaldehyde inhibited the enzyme with an IC50 of 2,100 nM [1]. Under the identical assay protocol (same preincubation time and substrate), the morpholine analog 4-(morpholin-4-ylmethyl)benzaldehyde showed an IC50 > 100,000 nM [2]. This represents a >47.6-fold differentiation in inhibitory potency driven by the amine heterocycle substitution.
| Evidence Dimension | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation (IC50) |
|---|---|
| Target Compound Data | 2,100 nM (2.1 µM) |
| Comparator Or Baseline | 4-(Morpholin-4-ylmethyl)benzaldehyde: >100,000 nM (>100 µM) |
| Quantified Difference | >47.6-fold greater potency for the pyrrolidine compound |
| Conditions | Pre-incubated for 1 min followed by substrate addition by spectrophotometric analysis; Human ALDH3A1 enzyme |
Why This Matters
For programs targeting ALDH3A1 (a cancer stem cell marker), procurement of the pyrrolidine compound is mandatory as the morpholine analog is virtually inactive, a critical criterion for assay reproducibility.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994): Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. IC50: 2,100 nM. Accessed via BindingDB. View Source
- [2] BindingDB. BDBM50447075 (CHEMBL1729716): Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. IC50: >100,000 nM. Accessed via BindingDB. View Source
